

"synthesis of MIL-101 MOF using Chromium(III) nitrate nonahydrate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(III) nitrate nonahydrate

Cat. No.: B1588484

[Get Quote](#)

Application Notes and Protocols for the Synthesis of MIL-101(Cr)

Topic: Synthesis of MIL-101 MOF using **Chromium(III) nitrate nonahydrate** Audience: Researchers, scientists, and drug development professionals.

Introduction

MIL-101(Cr), a chromium-based metal-organic framework (MOF), is a crystalline material constructed from chromium(III) trimers and terephthalic acid (H_2BDC or 1,4-benzenedicarboxylic acid) as the organic linker.^{[1][2]} Its chemical formula is generally represented as $[Cr_3(O)X(BDC)_3(H_2O)_2]$, where X can be a hydroxyl (OH^-) or fluoride (F^-) group.^{[3][4]} This material is renowned for its exceptional properties, including an ultra-high specific surface area (up to 4100 m^2/g), large pore volumes, and two distinct types of mesoporous cages (29 Å and 34 Å in diameter).^{[2][3][4]} Furthermore, MIL-101(Cr) exhibits remarkable thermal, chemical, and water stability.^[1] The framework contains unsaturated chromium metal sites, which act as Lewis acid sites, making it highly valuable for catalysis.^{[1][2]} These unique characteristics have led to its widespread application in various fields such as gas storage and separation (CO_2 , H_2 , CH_4), adsorption of pollutants, catalysis, and drug delivery.^{[1][5][6]}

Experimental Protocols

The synthesis of MIL-101(Cr) is most commonly achieved through hydrothermal or solvothermal methods. The choice of synthesis conditions, including temperature, time, and the use of additives, significantly impacts the material's crystallinity, yield, and surface area.[\[1\]](#) Below are detailed protocols for common synthesis methods.

2.1. Protocol 1: Conventional Hydrothermal Synthesis (HF-Mediated)

This is a widely used method that employs hydrofluoric acid (HF) as a mineralizer to improve the crystallinity and porosity of the final product.[\[1\]\[3\]](#)

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Terephthalic acid (H_2BDC)
- Hydrofluoric acid (HF)
- Deionized water (H_2O)

- Procedure:

- In a beaker, dissolve **Chromium(III) nitrate nonahydrate** (e.g., 8.0 g) and terephthalic acid (e.g., 3.32 g) in deionized water (e.g., 96 mL).[\[7\]](#)
- Stir the mixture for approximately 20 minutes to achieve a uniform dark green solution.[\[8\]](#)
- Carefully add hydrofluoric acid (e.g., 20 mmol) to the mixture and continue stirring for another 20 minutes.[\[7\]](#)
- Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 220 °C for 8-24 hours.[\[3\]\[7\]](#)
- After the reaction, allow the autoclave to cool down naturally to room temperature.
- Collect the green solid product by filtration or centrifugation.

2.2. Protocol 2: HF-Free Hydrothermal Synthesis

To avoid the use of highly toxic hydrofluoric acid, several HF-free synthesis routes have been developed. This protocol is an environmentally benign alternative.

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Terephthalic acid (H_2BDC)
- Deionized water (H_2O)

- Procedure:

- Dissolve **Chromium(III) nitrate nonahydrate** (e.g., 2.0 g, 5 mmol) and terephthalic acid (e.g., 0.83 g, 5 mmol) in deionized water (e.g., 20 mL).^[8] Sonication can be used to aid dissolution.
- Stir the mixture at room temperature for 30 minutes.^[8]
- Transfer the mixture to a Teflon-lined autoclave and heat at a temperature between 160-220 °C for 8-18 hours.^{[4][8]} Note: High-quality crystals can be obtained at a lower temperature of 160 °C.^[4]
- Allow the autoclave to cool to room temperature.
- Collect the resulting green powder.

2.3. Protocol 3: Mixed-Solvent Solvothermal Synthesis

This method uses a mixture of solvents, typically N,N-dimethylformamide (DMF) and water, which can lower the required reaction temperature and increase the yield.^{[1][2]}

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)

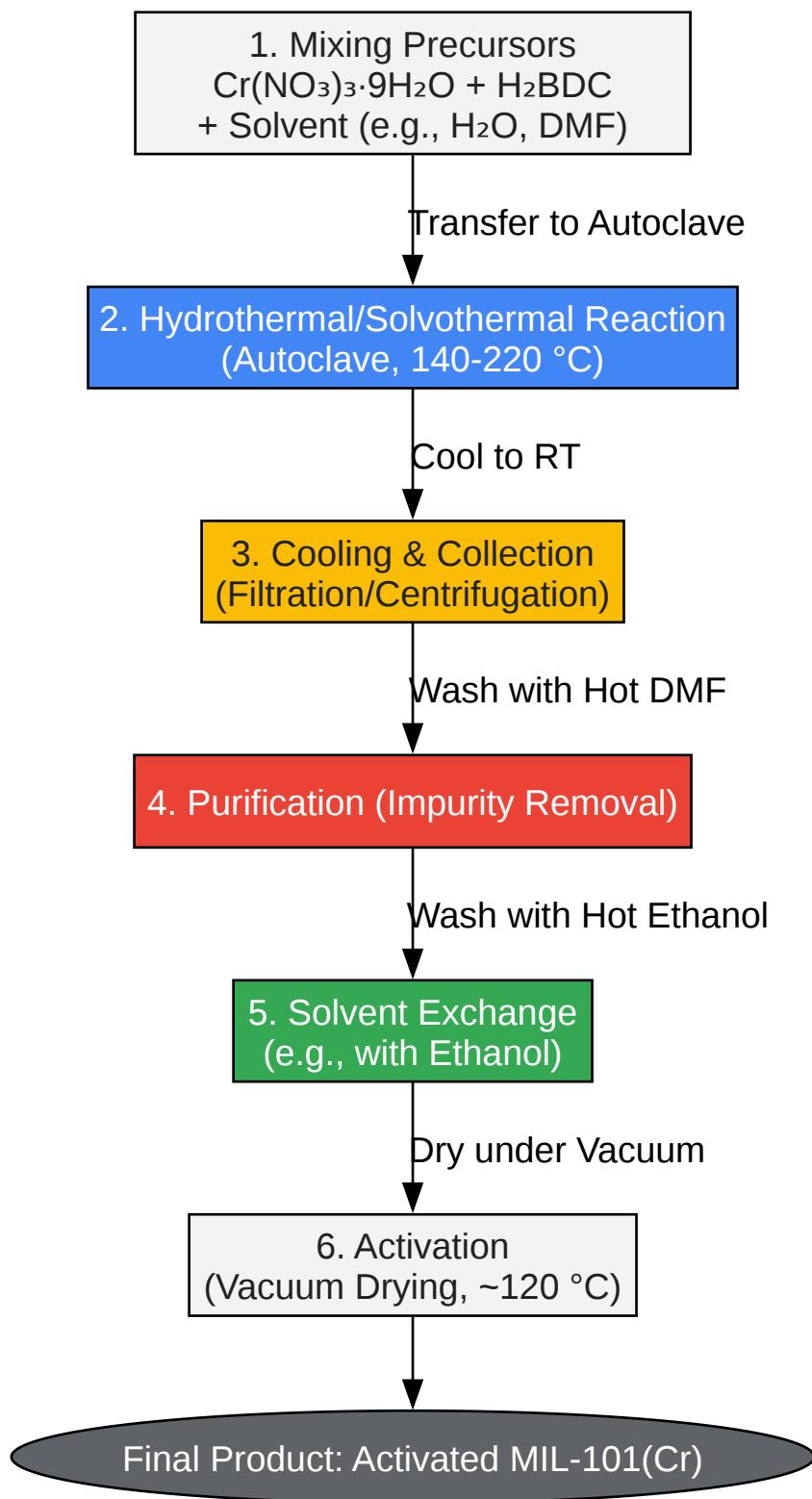
- Terephthalic acid (H₂BDC)
- N,N-dimethylformamide (DMF)
- Deionized water (H₂O)
- Procedure:
 - Prepare a mixed solvent of DMF and H₂O. A volume ratio of DMF/H₂O = 0.20 has been shown to be effective.[1][2]
 - Disperse **Chromium(III) nitrate nonahydrate** and terephthalic acid in the mixed solvent.
 - Transfer the mixture to a Teflon-lined autoclave.
 - Heat the autoclave at 140 °C.[1][9]
 - After the reaction is complete, cool the autoclave to room temperature.
 - Collect the green solid product.

2.4. Purification and Activation Protocol (General)

Purification is a critical step to remove unreacted terephthalic acid and other impurities trapped within the pores of the MOF.

- Initial Washing: After synthesis, the collected green solid is typically filtered and washed with deionized water to remove the bulk of unreacted starting materials.[10]
- Solvent Extraction (DMF): The powder is then washed with hot DMF (e.g., at 80-100 °C) for several hours (e.g., 8 hours) with stirring or under reflux.[7][10] This step is crucial for dissolving and removing unreacted terephthalic acid. The solid is recovered by centrifugation.
- Solvent Exchange (Ethanol): To remove the high-boiling-point DMF from the pores, the product is subsequently washed with a more volatile solvent like hot ethanol (e.g., at 80 °C). [10] This step is often repeated multiple times.

- Activation: To activate the MIL-101(Cr) and ensure the pores are empty and accessible, the purified powder is dried under a vacuum at an elevated temperature (e.g., 120 °C) for several hours.[10][11] This process removes any residual solvent molecules from the pores, exposing the active chromium sites.


Data Presentation: Synthesis Parameters and Outcomes

The following table summarizes key quantitative data from various synthesis methods for MIL-101(Cr).

Synthesis Method	Metal Source	Ligand	Molar Ratio (Cr:B DC)	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)	BET Surface Area (m²/g)	Reference(s)
Hydrothermal (with HF)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	~1:1	H ₂ O, HF	220	8	~70-80%	~4000	[3][11]
Hydrothermal (HF-Free)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	H ₂ O	160	8	>52%	3021	[4]
Hydrothermal (HF-Free)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	H ₂ O	218	18	-	-	[8]
Micro-wave-Assisted	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	-	-	220	0.5 - 1	-	3054	[1][2]
Mixed-Solvent	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	-	DMF, H ₂ O	140	-	83.3%	2453	[1][2][9]
Solvent-Free	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	None	220	4	-	1110	[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of MIL-101(Cr).

[Click to download full resolution via product page](#)

General workflow for MIL-101(Cr) synthesis and activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in Metal-Organic Frameworks MIL-101(Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nanorh.com [nanorh.com]
- 6. grcmlesydpdc.objectstorage.sa-saopaulo-1.oci.customer-oci.com
[grcmlesydpdc.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 7. MIL-101 (Cr) hybrid nanoporous carbon derived MOF as a nano-adsorbent for dye removal using RSM-CCD - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. High-yield, fluoride-free and large-scale synthesis of MIL-101(Cr) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02625C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["synthesis of MIL-101 MOF using Chromium(III) nitrate nonahydrate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588484#synthesis-of-mil-101-mof-using-chromium-iii-nitrate-nonahydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com